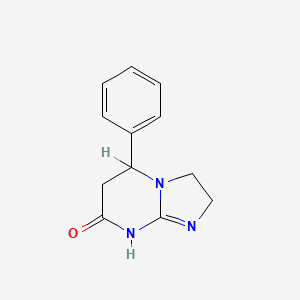![molecular formula C9H17NO4 B14493598 N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide CAS No. 63212-41-9](/img/structure/B14493598.png)
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide is a chemical compound with the molecular formula C21H35NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and an oxobutanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves several steps. One common method includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction typically requires a catalyst and may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanamide group can be reduced to form amines or alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.
Fingolimod (FTY720): A structural analog used as an immunosuppressant.
Sphingosine: A related compound involved in cell signaling and metabolism.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63212-41-9 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO4/c1-3-9(5-11,6-12)10-8(14)4-7(2)13/h11-12H,3-6H2,1-2H3,(H,10,14) |
InChI Key |
GCUCUDQYUNKLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


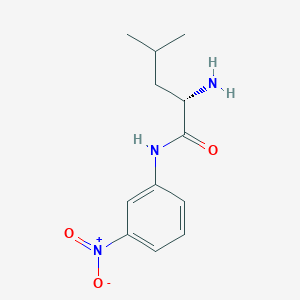
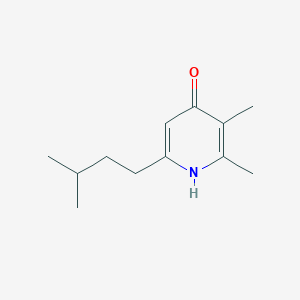
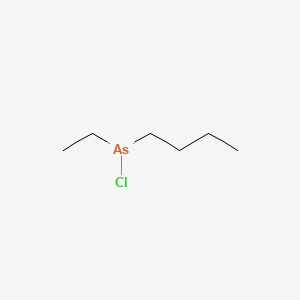
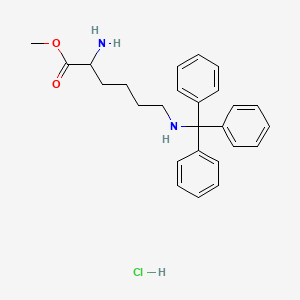
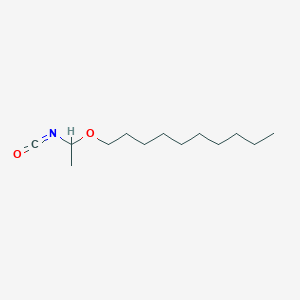
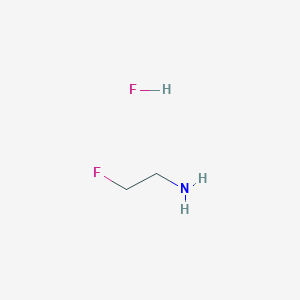
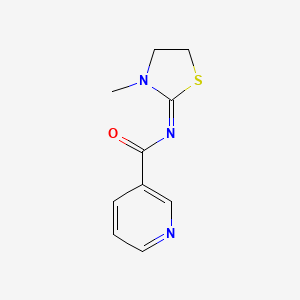
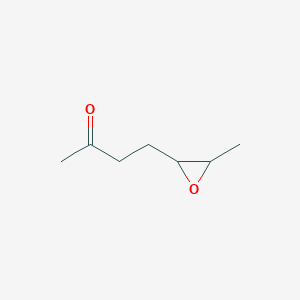
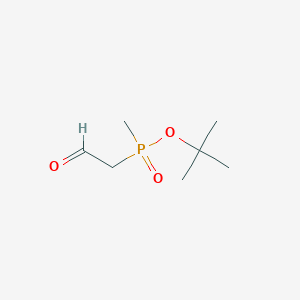
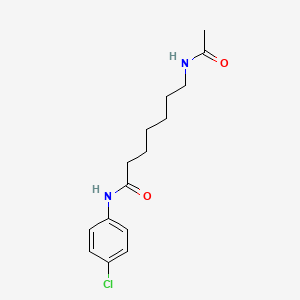
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
